molecular formula C19H19ClN4O2 B2706520 N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-83-5

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2706520
CAS No.: 866872-83-5
M. Wt: 370.84
InChI Key: CMBBQICMBQHMAO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and 4-ethylphenyl groups through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production. This often involves the use of automated reactors, continuous flow chemistry, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new triazole derivatives with varied functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide
  • N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-sulfonamide

Comparison: Compared to these similar compounds, N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups. These differences can influence its biological activity, chemical reactivity, and potential applications. For example, the presence of the ethyl group at the 4-position of the phenyl ring may enhance its lipophilicity, affecting its interaction with biological membranes and proteins.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-4-13-5-8-15(9-6-13)24-12(2)18(22-23-24)19(25)21-14-7-10-17(26-3)16(20)11-14/h5-11H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBBQICMBQHMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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